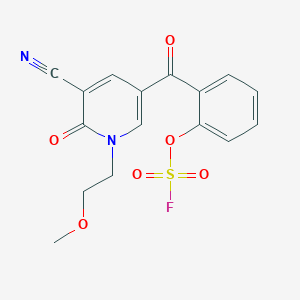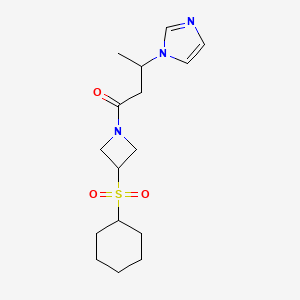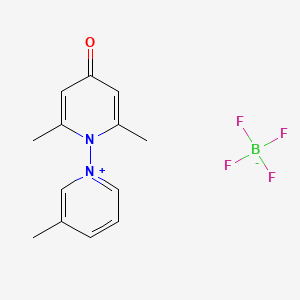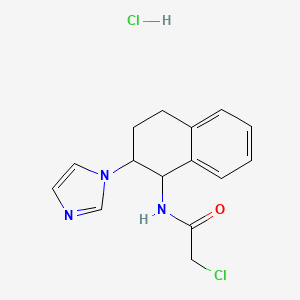
methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, "methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate," is a complex molecule that appears to be related to a family of compounds that have been synthesized and studied for various properties and potential applications. While the exact compound is not directly described in the provided papers, similar compounds with pyrazole moieties and benzoate groups have been investigated.
Synthesis Analysis
The synthesis of related compounds involves the reaction of amino groups with acid anhydrides, acid chlorides, and phenyl dithiocarbamates, as seen in the synthesis of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as IR-NMR spectroscopy and single-crystal X-ray diffraction . Theoretical calculations, including density functional theory (DFT) and Hartree–Fock (HF) methods, have been employed to predict molecular geometry, vibrational frequencies, and NMR chemical shift values, which could be relevant for understanding the structure of "methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate" .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in the context of synthesizing fused pyranones and other complex heterocyclic structures . These reactions often involve the interaction with carbocyclic and heterocyclic 1,3-diketones or potential 1,3-diketones in various conditions, such as acetic acid or polyphosphoric acid . This information could be useful in predicting the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, including their molecular electrostatic potential (MEP) distribution, frontier molecular orbitals (FMOs), and thermodynamic properties . Additionally, the hydrogen-bonded supramolecular structures of some pyrazolylbenzoates have been analyzed, which could provide insights into the intermolecular interactions and solid-state properties of the compound of interest .
Aplicaciones Científicas De Investigación
Supramolecular Structures and Hydrogen Bonding
Research into substituted 4-pyrazolylbenzoates, which share a structural motif with the query compound, reveals their capacity to form complex hydrogen-bonded supramolecular structures. These compounds exhibit a range of dimensionalities from one-dimensional chains to three-dimensional frameworks, facilitated by diverse hydrogen bonding patterns, including N-H...O and N-H...N interactions. Such studies underscore the potential of these compounds in the design of novel materials with specific molecular architectures for applications in molecular recognition, catalysis, and as components in supramolecular assemblies (Portilla et al., 2007).
Heterocyclic Synthesis
The reactivity of related carbamoyl and thiophenyl derivatives has been extensively studied, highlighting their utility in heterocyclic synthesis. These compounds serve as precursors in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. Such research not only contributes to synthetic organic chemistry by providing access to novel heterocyclic frameworks but also has implications for the discovery and development of new pharmaceuticals with potential therapeutic applications (Mohareb et al., 2004).
Electrochemical and Electrochromic Properties
Investigations into donor–acceptor type monomers related to the query compound have unveiled their good electrochemical activity and distinctive electrochromic properties. These studies are pivotal for the development of materials with tunable optical properties, which are crucial for applications in smart windows, displays, and electrochromic devices. The introduction of various acceptor groups affects their band gap and fluorescence, highlighting the role of molecular engineering in tailoring material properties for specific applications (Hu et al., 2013).
Antitumor Activities
Some derivatives incorporating the thiophene moiety, similar to the query compound, have been synthesized and evaluated for their antitumor activities. This research illustrates the potential of such compounds in medicinal chemistry, where modifications to the molecular structure can lead to significant biological activities, offering new avenues for cancer therapy (Gomha et al., 2016).
Propiedades
IUPAC Name |
methyl 4-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-24-18(23)14-5-3-13(4-6-14)17(22)19-11-16(15-7-10-25-12-15)21-9-2-8-20-21/h2-10,12,16H,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIPENUVEMHJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/structure/B2501538.png)


![2-[(2,4-Dichlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2501543.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2501545.png)






![3-methyl-N-(4-methylbenzyl)-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2501559.png)
